Ethyl [(3-bromophenyl)amino](oxo)acetate
Description
Contextual Significance of Oxamic Acid Derivatives in Organic Chemistry
Oxamic acid and its derivatives are a class of compounds that have attracted substantial interest in organic and medicinal chemistry due to their diverse biological activities. Structurally, they are monoamides of oxalic acid and serve as valuable scaffolds in drug design. A key feature of these derivatives is their role as competitive inhibitors of various enzymes, a property attributed to their structural similarity to pyruvate. wikipedia.org
A prominent example of their utility is in the inhibition of lactate (B86563) dehydrogenase (LDH) enzymes. wikipedia.org Certain oxamic acid analogues have been identified as selective and potent inhibitors of specific LDH isozymes, such as LDH-C4, which is crucial for sperm motility and energy metabolism. nih.govtandfonline.com This has opened avenues for research into non-hormonal contraceptives and cancer therapeutics, as many cancer cells rely on LDH for energy production. nih.govtandfonline.commedchemexpress.com The ability to modify the substituents on the oxamic acid framework allows chemists to fine-tune the inhibitory potency and selectivity for specific enzyme targets. nih.gov
Role of Substituted Oxoacetates in Synthetic Methodologies
Substituted oxoacetates, particularly ethyl oxoacetate and its derivatives, are versatile building blocks in organic synthesis. The presence of both an ester and a keto group provides multiple reaction sites, enabling their participation in a wide array of chemical transformations. Ethyl oxoacetate itself is recognized for the high reactivity of its aldehyde function, making it a useful intermediate in the synthesis of pharmaceuticals and other complex organic molecules. apolloscientific.co.uklookchem.com
These compounds are frequently employed in the synthesis of various heterocyclic systems. For example, they can be used as precursors for constructing pyrazoles, isoxazoles, and quinolines through cyclization and condensation reactions. researchgate.netchim.itnii.ac.jp Their utility extends to multicomponent reactions and cycloadditions, providing efficient pathways to structurally diverse molecules. rsc.orgnih.gov The ester functionality can be readily transformed, while the keto group can engage in nucleophilic additions, condensations, and other carbonyl chemistry, making substituted oxoacetates a cornerstone for building molecular complexity.
Current Research Landscape for Ethyl (3-bromophenyl)aminoacetate
The primary contemporary research application for Ethyl (3-bromophenyl)aminoacetate is as a key intermediate in the synthesis of inhibitors for the enzyme Indoleamine 2,3-dioxygenase (IDO1). google.com IDO1 is a significant target in the field of cancer immunotherapy. By catalyzing the degradation of the amino acid tryptophan, IDO1 helps create an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system. Inhibiting this enzyme is a promising strategy to restore anti-tumor immunity.
Ethyl (3-bromophenyl)aminoacetate serves as a crucial starting material for building the core structures of potent IDO1 inhibitors. The ethyl oxoacetate portion provides a reactive handle for constructing the necessary pharmacophore, while the 3-bromophenyl group offers a site for further chemical modification, often through cross-coupling reactions, to enhance binding affinity and pharmacokinetic properties of the final inhibitor compounds. Numerous patents in the field of cancer therapy disclose synthetic routes to novel IDO1 inhibitors that originate from this specific substituted oxoacetate. google.com
Interactive Data Table: Properties of Ethyl (3-bromophenyl)aminoacetate
| Property | Value |
| IUPAC Name | ethyl 2-[(3-bromophenyl)amino]-2-oxoacetate |
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.10 g/mol |
| CAS Number | 33236-05-6 |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromoanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGONWTRRVLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392243 | |
| Record name | Ethyl2-(3-bromophenylamino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69066-31-5 | |
| Record name | Ethyl2-(3-bromophenylamino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromophenyl Aminoacetate
Direct Synthetic Routes to Ethyl (3-bromophenyl)aminoacetate
The most direct and conventional methods for the synthesis of ethyl (3-bromophenyl)aminoacetate involve the reaction of 3-bromoaniline (B18343) with a suitable ethyl oxalate (B1200264) derivative. These methods are based on the nucleophilic character of the aniline (B41778) nitrogen and the electrophilic nature of the carbonyl carbons in the oxalate reagent.
Amination of Ethyl Oxalate Derivatives with (3-bromophenyl)amine
The reaction between 3-bromoaniline and an ethyl oxalate derivative, such as diethyl oxalate or ethyl oxalyl chloride, is a foundational method for the synthesis of ethyl (3-bromophenyl)aminoacetate.
When diethyl oxalate is used, the reaction typically proceeds by heating the two reactants, often in the presence of a solvent. The reaction involves the nucleophilic attack of the amino group of 3-bromoaniline on one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group. This condensation reaction forms the desired N-aryl oxoacetate ester. Generally, primary amines react with diethyl oxalate to form oxamic esters.
Alternatively, the use of ethyl oxalyl chloride offers a more reactive approach. In this case, the reaction is an acylation of 3-bromoaniline. The high reactivity of the acid chloride allows for the reaction to proceed under milder conditions, often at room temperature. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Optimization of Reaction Conditions and Reagents
The efficiency of the synthesis of ethyl (3-bromophenyl)aminoacetate can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts.
For the reaction of anilines with diethyl oxalate, the choice of solvent can play a crucial role. While the reaction can be run neat, the use of a high-boiling point solvent can facilitate the removal of the ethanol (B145695) byproduct, driving the equilibrium towards the product. The temperature is also a critical factor; higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products.
The use of a catalyst is not always necessary for the reaction with ethyl oxalyl chloride due to its high reactivity. However, for less reactive anilines or when using diethyl oxalate, catalysts can be employed to enhance the reaction rate and yield. Lewis acids or proton sources can activate the carbonyl group of the oxalate, making it more susceptible to nucleophilic attack.
Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of N-aryl oxoacetate esters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Oxalate Source | Diethyl Oxalate | Ethyl Oxalyl Chloride | Diethyl Oxalate | Varies in reactivity and byproducts. |
| Solvent | Toluene | Dichloromethane | None (Neat) | Affects solubility, reaction temperature, and byproduct removal. |
| Temperature | Reflux | 0 °C to Room Temp | 100-120 °C | Controls reaction rate and selectivity. |
| Base/Catalyst | None | Pyridine | Lewis Acid | Neutralizes acid byproduct or activates the electrophile. |
| Reaction Time | 4-12 hours | 1-3 hours | 6-18 hours | Dependent on the reactivity of substrates and conditions. |
Synthesis of General N-Aryl Oxoacetate Esters
The methods described for ethyl (3-bromophenyl)aminoacetate are generally applicable to a wide range of N-aryl oxoacetate esters. These broader synthetic strategies provide a versatile toolkit for accessing a library of these compounds.
Condensation Reactions Involving Anilines and Oxalic Acid Esters
The condensation of anilines with oxalic acid esters is a widely employed method for the synthesis of N-aryl oxoacetate esters. This reaction is a straightforward and atom-economical approach. The reactivity of the aniline is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the aniline, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect.
The choice of the oxalic acid ester also plays a role. Diethyl oxalate is a common and inexpensive starting material. However, for less reactive anilines, more reactive derivatives like ethyl oxalyl chloride are preferred. The reaction conditions, as discussed previously, can be tailored to the specific substrates being used.
Palladium-Catalyzed Approaches to N-Arylation
Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. Among these, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have emerged as highly versatile for the synthesis of N-aryl compounds.
In the context of N-aryl oxoacetate ester synthesis, a palladium catalyst can be used to couple an aryl halide (or triflate) with an oxamate (B1226882), such as ethyl oxamate. This approach is particularly useful for synthesizing N-aryl oxoacetate esters from readily available aryl halides. The general transformation involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the oxamate, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.
| Catalyst System Component | Example 1 | Example 2 | Example 3 | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos | SPhos | BINAP | Stabilizes the palladium center and facilitates catalytic steps. |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ | Promotes deprotonation of the amine/amide nucleophile. |
| Solvent | Toluene | Dioxane | THF | Provides the reaction medium and influences catalyst activity. |
Green Chemistry Approaches in Oxoacetate Synthesis
In recent years, there has been a growing emphasis on the development of more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
In the synthesis of N-aryl oxoacetate esters, several green chemistry principles can be applied. The use of safer solvents, or even solvent-free conditions, is a key consideration. Reactions conducted neat or in water, if feasible, can significantly reduce the environmental impact.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can lead to dramatic reductions in reaction times and sometimes improve yields compared to conventional heating. The direct heating of the reaction mixture by microwaves can lead to more efficient energy transfer and can facilitate reactions that are sluggish under thermal conditions. For the synthesis of N-aryl oxoacetate esters, microwave-assisted condensation of anilines with diethyl oxalate could offer a more energy-efficient and faster alternative to traditional heating methods.
Biocatalysis , the use of enzymes to catalyze chemical reactions, represents another important green chemistry approach. While specific enzymes for the direct synthesis of N-aryl oxoacetates from anilines and oxalates may not be widely established, the broader field of biocatalytic amide bond formation is rapidly advancing. Enzymes can operate under mild conditions (neutral pH, room temperature) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods. Future research may lead to the development of enzymes capable of efficiently catalyzing this transformation.
Reactivity and Chemical Transformations of Ethyl 3 Bromophenyl Aminoacetate
Reactions of the Amide and Ester Functional Groups
The amide and ester functionalities in Ethyl (3-bromophenyl)aminoacetate are susceptible to a variety of nucleophilic substitution reactions. These transformations are fundamental to the derivatization of the molecule and the synthesis of more complex structures.
Nucleophilic Reactivity at the Amide Nitrogen
While the amide carbonyl is the primary site of nucleophilic attack, the amide nitrogen, after deprotonation, can also exhibit nucleophilic character. The acidity of the N-H bond is enhanced by the adjacent electron-withdrawing carbonyl group and the 3-bromophenyl ring. In the presence of a strong base, the corresponding amidate anion can be formed. This anion can, in principle, participate in alkylation or acylation reactions, though this reactivity is often competitive with reactions at other sites, such as the ester carbonyl or the α-carbon. The incorporation of an N-alkoxy group has been shown in related amide systems to facilitate nucleophilic additions by modifying the reactivity of the amide carbonyl, a strategy that could potentially be applied to modulate the reactivity of Ethyl (3-bromophenyl)aminoacetate. nih.gov
Transamidation and Transesterification Reactions
Transamidation of N-aryl α-ketoamides provides a direct route to diversify the amide portion of the molecule. This process typically involves the reaction of the parent amide with a primary or secondary amine, often under catalytic conditions. For instance, various amides have been shown to react with a variety of amines in the presence of catalysts like L-proline. e-bookshelf.de In the context of Ethyl (3-bromophenyl)aminoacetate, a transamidation reaction with a different amine (R¹R²NH) would lead to the corresponding N¹,N¹-disubstituted-N²-(3-bromophenyl)oxalamide. The equilibrium of this reaction can be driven to completion by using an excess of the reacting amine or by removing the displaced ethylamine. e-bookshelf.de
Similarly, transesterification can occur at the ethyl ester group. Treatment with an alcohol (R'OH) under acidic or basic conditions, or with specific catalysts like oxotitanium acetylacetonate, can replace the ethoxy group with a different alkoxy group, yielding the corresponding alkyl (3-bromophenyl)aminoacetate. ijpsonline.com
Table 1: Examples of Transamidation and Transesterification Reactions on Related α-Ketoamides
| Reactant | Reagent | Product | Catalyst/Conditions |
| N-aryl α-ketoamide | Primary Amine | N-alkyl, N'-aryl α-ketoamide | L-proline, heat |
| N-aryl α-ketoamide | Secondary Amine | N,N-dialkyl, N'-aryl α-ketoamide | Ti(NMe₂)₄, Sc(OTf)₃ |
| Ethyl Ester | Alcohol (R'OH) | R' Ester | Acid or Base catalysis |
Hydrolysis and Ester Cleavage Pathways
Both the amide and ester linkages in Ethyl (3-bromophenyl)aminoacetate are susceptible to hydrolysis under acidic or basic conditions. The kinetics and mechanism of hydrolysis of similar compounds, such as ethyl oxamate (B1226882), have been studied in alkaline media, revealing a process that involves tetrahedral intermediates. researchgate.net
Base-catalyzed hydrolysis (saponification) of the ester function is typically faster than amide hydrolysis and would yield the corresponding carboxylate salt, (3-bromophenyl)amino](oxo)acetic acid. Subsequent acidification would provide the free acid. Amide hydrolysis, which generally requires more forcing conditions (e.g., strong acid or base and heat), would cleave the N-C bond to give 3-bromoaniline (B18343) and oxalic acid. The relative rates of ester and amide hydrolysis can be influenced by the reaction conditions. For instance, kinetic studies on related N-methylcarbamates have elucidated the influence of substituents on the hydrolysis rates. princeton.edu
Reactions Involving the Oxoacetate Moiety
The α-keto group in the oxoacetate moiety is a key center of reactivity, participating in decarboxylative processes and serving as an electrophilic site for condensation reactions.
Decarboxylative Processes and Radical Generation
While the direct decarboxylation of Ethyl (3-bromophenyl)aminoacetate is not a facile process, the corresponding α-oxo acid, obtained after selective ester hydrolysis, could undergo decarboxylation. The decarboxylation of α-oxo acids is a known transformation and can be a source of acyl radicals. princeton.edu For example, the direct decarboxylative arylation of α-oxo acids has been achieved through synergistic visible-light-mediated photoredox and nickel catalysis. princeton.edu
Photochemical methods can also be employed for radical generation. Visible light-mediated radical generation from photoactive esters has been reported, providing access to various radical intermediates. nih.govrsc.org Although specific studies on Ethyl (3-bromophenyl)aminoacetate are not available, by analogy, it is conceivable that under suitable photochemical conditions, radical species could be generated from this molecule or its derivatives.
Condensation Reactions with Bifunctional Nucleophiles
The 1,2-dicarbonyl nature of the oxoacetate moiety makes Ethyl (3-bromophenyl)aminoacetate an excellent substrate for condensation reactions with bifunctional nucleophiles to form various heterocyclic systems. A prominent example is the synthesis of quinoxalines. The reaction with o-phenylenediamines is a classic and efficient method for quinoxaline (B1680401) synthesis. mtieat.org In this reaction, Ethyl (3-bromophenyl)aminoacetate would react with an o-phenylenediamine (B120857) to yield a 3-(3-bromophenylamino)quinoxalin-2(1H)-one derivative. Various catalytic systems and reaction conditions, including microwave irradiation, have been developed to facilitate this transformation. nih.govsapub.org
Another important class of bifunctional nucleophiles are hydrazine (B178648) and its derivatives. The reaction of α-ketoesters with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. nih.govresearchgate.net For instance, the reaction of Ethyl (3-bromophenyl)aminoacetate with hydrazine would be expected to yield a substituted pyrazolone.
Table 2: Heterocycle Synthesis from Ethyl (3-bromophenyl)aminoacetate
| Bifunctional Nucleophile | Heterocyclic Product | Reaction Conditions |
| o-Phenylenediamine | 3-(3-Bromophenylamino)quinoxalin-2(1H)-one | Acetic acid, heat or Microwave irradiation |
| Hydrazine Hydrate | 4-(3-Bromophenylamino)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | Ethanol (B145695), reflux |
| Substituted Hydrazines | N-substituted Pyrazolone derivatives | Varies, often alcoholic solvent with heat |
| Hydroxylamine | Isoxazolone derivative | Varies |
Note: The products listed are predicted based on established reactivity patterns of α-ketoesters and α-ketoamides with the specified nucleophiles.
Transformations of the Bromophenyl Substituent
The presence of a bromine atom on the aromatic ring of Ethyl (3-bromophenyl)aminoacetate opens up a plethora of possibilities for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. The electron-withdrawing nature of the N-linked ethyl oxoacetate group can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applicable to aryl bromides. wikipedia.org For Ethyl (3-bromophenyl)aminoacetate, these reactions would proceed at the C-Br bond, enabling the synthesis of a wide range of derivatives.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for creating biaryl compounds. nih.gov While specific examples for Ethyl (3-bromophenyl)aminoacetate are not prevalent in the literature, the Suzuki coupling of analogous N-acyl-3-bromoanilines, such as N-(bromophenyl)acetamides, is well-established. quizlet.comresearchgate.net The reaction is generally tolerant of various functional groups, and the amide functionality in the target molecule is expected to be compatible with typical Suzuki conditions. researchgate.net A general representation of the Suzuki coupling of Ethyl (3-bromophenyl)aminoacetate is shown below.
Reaction Scheme:
Ethyl (3-bromophenyl)aminoacetate + R-B(OH)₂ → Ethyl [3-(R)-phenyl]aminoacetate
Typical Conditions:
Catalyst: Pd(OAc)₂, Pd(PPh₃)₄
Ligand: PPh₃, XPhos
Base: K₂CO₃, K₃PO₄, KOAc
Solvent: Dioxane/H₂O, DMF, Toluene
| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reported Yield Range (Analogous Systems) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | High |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | Room Temp to 60 | Moderate to Good |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction is a key method for the vinylation of aryl halides. mdpi.com For Ethyl (3-bromophenyl)aminoacetate, a Heck reaction would introduce a vinyl group at the 3-position of the phenyl ring. The reaction conditions are generally tolerant of amide functionalities. clockss.org
Reaction Scheme:
Ethyl (3-bromophenyl)aminoacetate + R-CH=CH₂ → Ethyl [3-(R-CH=CH)-phenyl]aminoacetate
Typical Conditions:
Catalyst: Pd(OAc)₂
Ligand: PPh₃, P(o-tolyl)₃
Base: Et₃N, K₂CO₃
Solvent: DMF, Acetonitrile (B52724)
| Alkene | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reported Yield Range (Analogous Systems) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | Good |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | High |
| Acrylonitrile | PdCl₂ | Et₃N | Acetonitrile | 80 | Moderate to Good |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is a highly efficient method for the synthesis of arylalkynes. organic-chemistry.org The reaction is typically carried out under mild conditions and is compatible with a wide range of functional groups. nih.gov
Reaction Scheme:
Ethyl (3-bromophenyl)aminoacetate + R-C≡CH → Ethyl [3-(R-C≡C)-phenyl]aminoacetate
Typical Conditions:
Catalyst: Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Co-catalyst: CuI
Ligand: PPh₃
Base: Et₃N, Diisopropylamine
Solvent: THF, DMF
| Alkyne | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reported Yield Range (Analogous Systems) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp to 60 | High |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 50 | Good |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | Good to High |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.se This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgtandfonline.com In Ethyl (3-bromophenyl)aminoacetate, the ethyl oxoacetate group is electron-withdrawing; however, it is in the meta position relative to the bromine atom. This positioning does not allow for direct resonance stabilization of the Meisenheimer intermediate that would be formed by nucleophilic attack at the carbon bearing the bromine. libretexts.org
Consequently, SNAr reactions on Ethyl (3-bromophenyl)aminoacetate are expected to be challenging under standard conditions. For such a reaction to occur, either very harsh reaction conditions (high temperature and pressure) or the use of a very strong nucleophile would likely be necessary. fishersci.se In some cases, SNAr reactions on haloanilines are facilitated by prior acetylation of the amino group, which enhances its electron-withdrawing character. tandfonline.com Given that the nitrogen atom in Ethyl (3-bromophenyl)aminoacetate is already part of an electron-deficient oxamate group, a direct SNAr reaction remains unlikely without further activation of the aromatic ring.
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or Grignard reagent. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ethz.ch The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
For Ethyl (3-bromophenyl)aminoacetate, a metal-halogen exchange would convert the C-Br bond into a C-Li or C-MgX bond, generating a potent nucleophile. This newly formed organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents.
Reaction Scheme:
Ethyl (3-bromophenyl)aminoacetate + R-Li → Ethyl [3-lithiophenyl]aminoacetate + R-Br
Ethyl [3-lithiophenyl]aminoacetate + E⁺ → Ethyl [3-(E)-phenyl]aminoacetate
A significant challenge in performing a metal-halogen exchange on this molecule is the presence of potentially reactive functional groups, namely the ester and the N-H proton. The organolithium reagent is a strong base and could deprotonate the amide nitrogen or react with the ester carbonyl. To circumvent these side reactions, the exchange is typically carried out at very low temperatures (e.g., -78 °C to -100 °C), where the rate of metal-halogen exchange is often faster than competing reactions. tcnj.edu Additionally, protection of the N-H group might be necessary prior to the exchange reaction. The use of Grignard reagents for the exchange, such as isopropylmagnesium chloride, can sometimes offer better functional group tolerance. ethz.ch
Derivatization Strategies and Analog Development
Modification of the Ester Component
The ethyl ester group of the parent compound serves as a key handle for introducing structural diversity. Standard synthetic transformations can be employed to replace the ethyl group with a variety of other alkyl, aryl, or heterocyclic moieties.
One common strategy is transesterification , where the ethyl group is exchanged for a different alcohol under acidic or basic conditions. This method is particularly useful for synthesizing a series of ester analogs with varying chain lengths, branching, or cyclic components.
Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-((3-bromophenyl)amino)-2-oxoacetic acid. This carboxylic acid intermediate is a versatile precursor that can be coupled with a diverse range of alcohols, phenols, or their derivatives using standard coupling agents. Methods such as Steglich esterification, which utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), offer a mild and efficient route to a wide array of ester derivatives. nih.gov This two-step approach allows for the introduction of more complex or sensitive alcohol fragments that may not be compatible with transesterification conditions.
Table 1: Examples of Ester Analogs via Hydrolysis and Coupling
| Reactant Alcohol/Phenol | Coupling Method | Resulting Ester Group |
|---|---|---|
| Methanol | Acid-catalyzed esterification | Methyl |
| Isopropanol | EDAC, DMAP | Isopropyl |
| Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl |
| Phenol | SOCl₂, then phenol | Phenyl |
Substitution and Functionalization of the Bromophenyl Ring
The bromine atom on the phenyl ring is a key functional group that enables a multitude of cross-coupling reactions, providing a powerful avenue for analog development. Palladium-catalyzed reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.
Suzuki Coupling: Reaction with boronic acids or esters can introduce a variety of aryl, heteroaryl, or alkyl groups.
Heck Reaction: Alkenes can be coupled to the aromatic ring, introducing vinyl or substituted vinyl moieties.
Sonogashira Coupling: Terminal alkynes can be used to install alkynyl groups.
Buchwald-Hartwig Amination: A wide range of primary and secondary amines can be coupled to form new C-N bonds.
Cyanation: The bromo group can be displaced by a cyanide nucleophile to introduce a nitrile functionality.
Beyond cross-coupling, the bromophenyl ring can also be subjected to other transformations. For instance, lithiation followed by quenching with an electrophile can introduce a variety of substituents. Furthermore, the electronic nature of the ring can be modulated by introducing additional substituents through electrophilic aromatic substitution, although the existing amide functionality is deactivating.
Table 2: Potential Derivatives from Bromophenyl Ring Functionalization
| Reaction Type | Reagent Example | Introduced Substituent |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Phenyl |
| Heck Reaction | Styrene | Styrenyl |
| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
| Buchwald-Hartwig | Morpholine | Morpholinyl |
N-Alkylation and N-Acylation of the Amide Nitrogen
The amide nitrogen of the oxoacetate moiety possesses a proton that can be removed by a suitable base, generating a nucleophilic amide anion. This anion can then react with various electrophiles, leading to N-alkylated or N-acylated products.
N-Alkylation can be achieved by treating the parent compound with a base such as sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). This introduces an alkyl group onto the amide nitrogen, transforming the secondary amide into a tertiary amide. This modification can have significant effects on the molecule's conformation and hydrogen bonding capabilities. Simple methods using various alcohols in the presence of specific catalysts have also been developed for N-alkylation. researchgate.net
N-Acylation involves the reaction of the amide with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction attaches an acyl group to the nitrogen atom. Acetic acid can also serve as a catalyst for the N-acylation of amines using esters as the acyl source. nih.gov This derivatization can be used to introduce a wide range of functional groups and to modulate the electronic properties of the amide.
Table 3: Representative N-Alkylation and N-Acylation Products
| Reaction Type | Reagent | Resulting N-Substituent |
|---|---|---|
| N-Alkylation | Methyl iodide | -N(CH₃)- |
| N-Alkylation | Benzyl bromide | -N(CH₂Ph)- |
| N-Acylation | Acetyl chloride | -N(C(O)CH₃)- |
Synthesis of Spirocyclic and Fused Ring Systems Derived from Oxoacetates
The dicarbonyl nature of the oxoacetate moiety makes it an excellent building block for the synthesis of various heterocyclic systems, including spirocyclic and fused ring structures. These complex architectures are of significant interest in medicinal chemistry due to their rigid frameworks and three-dimensional diversity. mdpi.com
One common approach involves the reaction of the oxoacetate with bifunctional nucleophiles. For example, condensation with ortho-phenylenediamines can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reactions with other 1,2-, 1,3-, or 1,4-dinucleophiles can be employed to construct a variety of five-, six-, or seven-membered heterocyclic rings fused to the core structure.
Spirocyclic compounds, which contain two rings connected by a single common atom, can also be synthesized. nih.gov For instance, multicomponent reactions involving the oxoacetate, an amine, and a cyclic ketone or dione (B5365651) could potentially lead to the formation of spiro-heterocycles. beilstein-journals.org The isatin (B1672199) moiety, which shares some structural similarities with the oxoacetate core, is a well-known precursor for a vast number of spirooxindole derivatives, highlighting the potential of the oxoacetate scaffold in this area of synthesis. beilstein-journals.orgresearchgate.net The synthesis of spirocycles can also be achieved through palladium-catalyzed cyclization of functionalized ketones. nih.gov
Furthermore, the bromine atom on the phenyl ring can participate in intramolecular cyclization reactions. For example, after modification of the ester or amide portion to include a suitable reactive group, an intramolecular Heck or Suzuki reaction could be used to form a new ring fused to the bromophenyl ring.
Mechanistic Investigations of Reactions Involving Ethyl 3 Bromophenyl Aminoacetate
Elucidation of Reaction Mechanisms for Amide/Ester Transformations
Transformations involving the amide and ester functionalities of Ethyl (3-bromophenyl)aminoacetate would primarily include hydrolysis of the ester group to form N-(3-bromophenyl)oxamic acid, or aminolysis/transamidation of the amide.
The acid-catalyzed hydrolysis of the ethyl ester would likely proceed through a standard AAC2 mechanism. libretexts.orgchemguide.co.uk This pathway involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) would yield the corresponding carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk Computational studies on the hydrolysis of ethyl acetate (B1210297) catalyzed by aqueous molybdocene have provided detailed insights into the energy barriers of forming and cleaving the tetrahedral intermediate. nih.gov However, no such specific studies have been published for Ethyl (3-bromophenyl)aminoacetate.
Base-catalyzed hydrolysis, or saponification, would involve the direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, also forming a tetrahedral intermediate, which then collapses to release the ethoxide ion.
Amide transformations, such as hydrolysis to 3-bromoaniline (B18343) and oxalic acid, would require more forcing conditions. Catalytic methods for the conversion of amides to esters are known, for instance, using nickel catalysts that proceed via oxidative addition to the amide C-N bond, but their applicability to this specific substrate is not documented.
Mechanistic Pathways of Cyclization and Heterocycle Formation
Ethyl (3-bromophenyl)aminoacetate possesses the structural motifs that could potentially lead to various heterocyclic systems through intramolecular cyclization. For example, under reductive conditions, a radical cyclization onto the brominated phenyl ring could be envisioned. However, specific literature detailing such cyclization pathways for this compound is absent.
Studies on related N-aryl compounds have demonstrated various modes of cyclization. For instance, Mn(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)-malonates is a known method for synthesizing quinolines. This proceeds via the formation of a nitrogen-centered radical followed by cyclization onto the aromatic ring. While this demonstrates a potential reactivity pattern for arylamino compounds, the specific conditions and mechanistic steps for Ethyl (3-bromophenyl)aminoacetate are not documented.
Kinetics and Thermodynamics of Key Transformations
A thorough search of the scientific literature did not yield any specific kinetic or thermodynamic data for reactions involving Ethyl (3-bromophenyl)aminoacetate. General principles suggest that the rates of hydrolysis would be dependent on pH, temperature, and the presence of catalysts. For instance, the hydrolysis of ethyl acetate is known to be a pseudo-first-order reaction in the presence of excess water and an acid catalyst. quora.com Thermodynamic studies of reactions like the Diels-Alder reaction have been conducted for other systems to determine activation energy, entropy, and enthalpy of formation, but no such data exists for the target compound. researchgate.net
Role of Catalysts in Directing Reaction Outcomes
Catalysts play a crucial role in directing the outcomes of organic reactions. For the potential transformations of Ethyl (3-bromophenyl)aminoacetate, various catalysts could be employed.
Acid/Base Catalysis: As mentioned, acids and bases would be the primary catalysts for the hydrolysis of the ester functionality. libretexts.orgchemguide.co.uk
Transition Metal Catalysis: Transition metals are widely used to catalyze cross-coupling and cyclization reactions. For instance, palladium or copper catalysts could potentially be used to mediate reactions involving the bromo-substituent on the phenyl ring. Titanium-based catalysts, such as TiF4, have been shown to be effective for direct amidation reactions between carboxylic acids and amines, a reverse reaction to amide hydrolysis. diva-portal.org Group (IV) metal complexes have also been studied for their catalytic activity in direct amidation.
Radical Initiators/Photocatalysis: For reactions involving carbamoyl (B1232498) radicals, radical initiators like persulfates, often in conjunction with a metal catalyst like silver, are used. nih.gov Photoredox catalysis is also a modern approach for initiating such radical reactions under mild conditions.
However, the application and mechanistic role of any specific catalyst in reactions of Ethyl (3-bromophenyl)aminoacetate have not been reported in the available literature.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Ethyl (3-bromophenyl)aminoacetate, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its covalent framework.
Detailed Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of Ethyl (3-bromophenyl)aminoacetate is anticipated to exhibit distinct signals corresponding to the ethyl group protons and the protons of the 3-bromophenyl ring. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet | 7.1 |
| -CH₂ (ethyl) | 4.3 - 4.4 | Quartet | 7.1 |
| H-4/H-6 (aromatic) | 7.2 - 7.4 | Multiplet | - |
| H-2 (aromatic) | 7.6 - 7.7 | Multiplet | - |
| H-5 (aromatic) | 7.9 - 8.0 | Multiplet | - |
The ethyl group is expected to show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂), arising from coupling with each other. The aromatic protons on the 3-bromophenyl ring will appear as a complex multiplet pattern in the downfield region due to the influence of the bromine atom and the amino(oxo)acetate substituent. The amide proton (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic of amide protons and can be confirmed by D₂O exchange.
Carbon-13 (¹³C) NMR and 2D NMR Techniques
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for Ethyl (3-bromophenyl)aminoacetate are detailed below.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂ (ethyl) | ~62 |
| C-Br (aromatic) | ~122 |
| Aromatic CH | 120 - 135 |
| Aromatic C-N | ~138 |
| C=O (amide) | ~158 |
The spectrum will show distinct signals for the two carbonyl carbons (amide and ester), which are the most deshielded carbons. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical range for substituted benzene (B151609) rings. The ethyl group carbons will be observed in the upfield region of the spectrum.
To definitively assign these proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would confirm the coupling between the ethyl group's methyl and methylene protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1680 - 1700 | Strong |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
The IR spectrum is expected to be dominated by two strong carbonyl stretching bands, one for the amide and one for the ester. The N-H stretching vibration of the amide group will appear as a medium-intensity band in the 3200-3400 cm⁻¹ region. The aromatic and aliphatic C-H stretching vibrations will also be present. The C-Br stretch will be observed in the fingerprint region at a lower wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Predicted UV-Vis Absorption Maxima
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|
The UV-Vis spectrum of Ethyl (3-bromophenyl)aminoacetate in a polar solvent like ethanol (B145695) is expected to show multiple absorption bands. These bands are attributed to π → π* transitions within the aromatic ring and the carbonyl groups, as well as n → π* transitions associated with the lone pairs of electrons on the oxygen and nitrogen atoms. The presence of the bromine atom and the extended conjugation of the molecule will influence the exact position and intensity of these absorption maxima.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺• (⁷⁹Br) | 271 |
| [M]⁺• (⁸¹Br) | 273 |
| [M-OC₂H₅]⁺ | 226/228 |
| [C₆H₄BrNH]⁺• | 170/172 |
| [C₆H₄Br]⁺ | 155/157 |
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺•) due to the presence of the bromine atom, with two peaks of nearly equal intensity at m/z 271 and 273, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the amide bond, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule.
Predicted HRMS Data
| Ion | Calculated Exact Mass (for C₁₀H₁₀⁷⁹BrNO₃) |
|---|
The experimentally determined exact mass from HRMS should match the calculated value for the chemical formula C₁₀H₁₀BrNO₃, providing definitive confirmation of the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
The hyphenated techniques of GC-MS and LC-MS are powerful tools for the analysis of Ethyl (3-bromophenyl)aminoacetate, providing critical information on its molecular weight and fragmentation pattern, which aids in structural elucidation.
In a typical GC-MS analysis , the compound would first be separated from a mixture based on its volatility and interaction with the stationary phase of the gas chromatograph. Following separation, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 atomic mass units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) moiety.
LC-MS is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer, typically using a softer ionization technique such as electrospray ionization (ESI). The ESI mass spectrum would be expected to show a prominent protonated molecule peak ([M+H]⁺). The high-resolution mass spectrometry (HRMS) data obtained from LC-MS can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.
Table 1: Predicted Mass Spectrometric Data for Ethyl (3-bromophenyl)aminoacetate
| Technique | Ionization Mode | Expected Key Ions | m/z (relative to ⁷⁹Br) |
|---|---|---|---|
| GC-MS | Electron Impact (EI) | Molecular Ion ([M]⁺) | 271 |
| Molecular Ion ([M+2]⁺) | 273 | ||
| Fragment: [M - OCH₂CH₃]⁺ | 226 | ||
| LC-MS | Electrospray (ESI) | Protonated Molecule ([M+H]⁺) | 272 |
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of Ethyl (3-bromophenyl)aminoacetate would be governed by a variety of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the N-H group of the amide acting as a hydrogen bond donor and the carbonyl oxygen atoms of the amide and ester functionalities acting as hydrogen bond acceptors. These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.
Conformational Analysis in the Crystalline State
The conformation of the molecule in the solid state is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The dihedral angles between the plane of the phenyl ring and the plane of the amide linkage, as well as the orientation of the ethyl ester group, would be precisely determined from the crystallographic data. It is expected that the amide linkage would adopt a trans conformation, which is generally more stable. The relative orientation of the carbonyl groups could be either syn- or anti-periplanar, influenced by the local packing environment.
Table 2: Expected Crystallographic Parameters for Ethyl (3-bromophenyl)aminoacetate
| Parameter | Expected Observation |
|---|---|
| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |
| Space Group | Dependent on symmetry elements |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, Halogen bonds, π-π stacking |
Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of Ethyl (3-bromophenyl)aminoacetate and for its separation from reaction mixtures and impurities.
HPLC is a versatile method for purity determination. A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
GC can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. The temperature of the injection port and the oven temperature program would need to be optimized to ensure proper volatilization without degradation. A flame ionization detector (FID) is commonly used for quantification due to its linear response over a wide concentration range.
Table 3: Typical Chromatographic Conditions for the Analysis of Ethyl (3-bromophenyl)aminoacetate
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for Ethyl (3-bromophenyl)aminoacetate.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in Ethyl (3-bromophenyl)aminoacetate, known as its optimized molecular geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-aryl oxamic acid esters provide a framework for understanding the expected geometry. The planarity of the amide group and the orientation of the bromophenyl and ethyl ester moieties are critical features determined through these calculations.
The electronic structure is also elucidated, primarily through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In related bromophenylamino derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the oxoacetate moiety. nih.govresearchgate.net
Table 1: Predicted Geometrical Parameters for a Representative N-Aryl Oxamate (B1226882) Structure Note: The following data is illustrative and based on DFT calculations for structurally similar compounds.
| Parameter | Value |
|---|---|
| C=O (amide) bond length | ~1.25 Å |
| C-N (amide) bond length | ~1.36 Å |
| C-C (oxoacetate) bond length | ~1.53 Å |
| N-C (phenyl) bond length | ~1.42 Å |
| C-Br bond length | ~1.90 Å |
| C-N-C bond angle | ~125° |
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative N-Aryl Oxamate Structure Note: The following data is illustrative and based on DFT calculations for structurally similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure.
Vibrational Frequencies (IR): Theoretical vibrational spectra can be computed to identify characteristic absorption bands. For Ethyl (3-bromophenyl)aminoacetate, key predicted frequencies would include N-H stretching, C=O stretching of both the amide and ester groups, and C-Br stretching. Comparing calculated frequencies with experimental FT-IR spectra helps in the assignment of vibrational modes. researchgate.net
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for interpreting experimental NMR spectra and confirming the chemical environment of each atom.
Table 3: Predicted Vibrational Frequencies for a Representative N-Aryl Oxamate Structure Note: The following data is illustrative and based on DFT calculations for structurally similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3350 |
| C-H Stretch (Aromatic) | ~3100 |
| C=O Stretch (Ester) | ~1750 |
| C=O Stretch (Amide) | ~1680 |
| C-N Stretch | ~1350 |
DFT is a valuable tool for investigating the mechanisms of chemical reactions involving Ethyl (3-bromophenyl)aminoacetate. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. Calculating the energy barrier of a transition state allows for the determination of the reaction's feasibility and rate. For example, in reactions such as nucleophilic substitution or cross-coupling, DFT can elucidate the step-by-step pathway, helping to understand the role of catalysts and reaction conditions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net
For Ethyl (3-bromophenyl)aminoacetate, the MEP map would typically show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are expected around the oxygen atoms of the carbonyl groups and potentially on the bromine atom due to its lone pairs.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The hydrogen atom of the N-H group is expected to be a prominent positive site.
Neutral Potential (Green): Regions with intermediate potential, often found over the carbon backbone and the aromatic ring.
This visual tool provides a clear and intuitive guide to the molecule's reactivity. nih.govnih.gov
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of Ethyl (3-bromophenyl)aminoacetate. These descriptors provide a quantitative basis for comparing its reactivity with other molecules. asianpubs.orgsemanticscholar.org
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): 1 / (2η). The reciprocal of hardness.
Electrophilicity Index (ω): χ² / (2η). A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies, where they can be correlated with experimental measures of reactivity or biological activity. chemrxiv.orgchemrevlett.com
Table 4: Calculated Global Reactivity Descriptors for a Representative N-Aryl Oxamate Structure Note: The following data is illustrative and based on DFT calculations for structurally similar compounds.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
Molecular Dynamics Simulations for Conformational Sampling
While DFT calculations are excellent for finding the lowest energy structure (the global minimum), molecules like Ethyl (3-bromophenyl)aminoacetate possess conformational flexibility due to rotatable bonds. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion.
MD simulations allow for the exploration of the conformational landscape of the molecule, identifying different low-energy conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological receptor or a solvent. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in water), researchers can gain insights into its dynamic properties, flexibility, and the relative populations of different conformers at a given temperature.
Applications As a Synthetic Precursor and Chemical Intermediate
Building Block for Complex Organic Scaffolds
The structure of Ethyl (3-bromophenyl)aminoacetate is well-suited for the construction of complex heterocyclic systems. The presence of the bromo-substituent on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. Furthermore, the oxoacetate moiety can participate in cyclization reactions to form various heterocyclic rings, which are foundational scaffolds in many biologically active compounds. For instance, similar amino oxoacetate structures are used in the synthesis of quinazolinones and other fused heterocyclic systems. nih.gov
Precursor in the Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, brominated aromatic compounds are frequently used as intermediates for the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be readily substituted or used as a handle for introducing other functional groups, which is a critical step in structure-activity relationship (SAR) studies. Ethyl (3-bromophenyl)aminoacetate can serve as a precursor to novel compounds with potential therapeutic applications. For example, derivatives of N-acyl-α-amino acids, a class to which this compound belongs, have been investigated for antimicrobial and antiviral properties. mdpi.com The core structure is a component of various molecular designs aimed at creating enzyme inhibitors or receptor antagonists.
Intermediate for Agrochemical and Material Science Applications
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules. The structural motifs present in Ethyl (3-bromophenyl)aminoacetate are found in various classes of pesticides. The bromophenyl group, in particular, is a common feature in many agrochemical compounds, contributing to their biological activity and metabolic stability.
In material science, this compound could potentially be used in the synthesis of polymers or organic electronic materials. The aromatic and functional groups could be modified to create monomers for polymerization or to build molecules with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs).
Design and Synthesis of Ligands for Catalysis
The design of specialized ligands is crucial for the advancement of transition-metal catalysis. Ethyl (3-bromophenyl)aminoacetate can be chemically modified to create bidentate or polydentate ligands. The nitrogen and oxygen atoms of the amino(oxo)acetate group can act as coordination sites for metal ions. Additionally, the phenyl ring can be further functionalized, for instance, through cross-coupling reactions at the bromine position, to introduce phosphine (B1218219) or other coordinating groups. These tailored ligands can then be used to create catalysts for a wide range of chemical transformations, including asymmetric synthesis.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Eco-Friendly Synthetic Routes
The future synthesis of Ethyl (3-bromophenyl)aminoacetate should prioritize green chemistry principles to minimize environmental impact and enhance safety. Traditional syntheses of related N-aryl oxalamides often involve multiple steps with stoichiometric reagents. Future research could focus on developing highly atom-economic and sustainable methods.
One promising approach is the acceptorless dehydrogenative coupling of an amine (3-bromoaniline) with an appropriate diol, a process that generates hydrogen gas as the only byproduct. This strategy has been successfully demonstrated for other oxalamides using ruthenium pincer complexes as catalysts. nih.gov Exploring similar catalytic systems for the title compound could represent a significant advancement in its sustainable production.
Further research into one-pot syntheses from readily available precursors would also be beneficial. For instance, methods that combine C-N bond formation and oxidation in a single step using green oxidants and solvents would reduce waste and energy consumption.
| Research Direction | Proposed Method | Potential Advantages |
| Catalytic Dehydrogenative Coupling | Reaction of 3-bromoaniline (B18343) with ethylene (B1197577) glycol derivatives using a Ruthenium pincer catalyst. | High atom economy, produces only H₂ as a byproduct, reduces reliance on hazardous reagents. nih.gov |
| One-Pot Tandem Reactions | Catalytic reaction of 3-nitrobenzaldehyde (B41214) with reagents that enable condensation, reduction, and esterification in a single vessel. | Reduced workup steps, lower solvent usage, improved overall efficiency. |
| Use of Green Solvents | Exploration of synthesis in bio-based solvents (e.g., Cyrene) or supercritical fluids (scCO₂). | Reduced toxicity, improved safety profile, easier product separation. |
Exploration of Novel Reactivity Patterns and Transformations
The molecular architecture of Ethyl (3-bromophenyl)aminoacetate offers significant opportunities for exploring novel chemical transformations. The compound contains multiple reactive sites: the ester, the amide, and the aryl bromide.
The bromine atom on the phenyl ring is a particularly valuable handle for modern synthetic chemistry. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions could be used to synthesize a diverse library of derivatives by introducing new carbon-carbon and carbon-heteroatom bonds. Such libraries are invaluable for screening for biological activity or for developing new materials.
Furthermore, the oxoacetate moiety itself can participate in various cyclization and condensation reactions to form complex heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. rsc.org Investigating its reactivity with various bi-nucleophiles could lead to the discovery of novel heterocyclic systems with potential pharmaceutical applications. mdpi.com
| Reactive Site | Proposed Transformation | Potential Products/Applications |
| Aryl Bromide | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). acs.org | Biaryl compounds, alkynylated derivatives, functionalized amines for pharmaceuticals or organic electronics. |
| Oxoacetate Moiety | Condensation/cyclization with binucleophiles (e.g., hydrazines, amidines). | Novel heterocyclic compounds (e.g., quinoxalines, triazines) for medicinal chemistry screening. |
| Amide Bond | Selective reduction or functionalization. | Access to novel amino ester derivatives with different substitution patterns. |
Integration with Flow Chemistry and Automated Synthesis
Adapting the synthesis of Ethyl (3-bromophenyl)aminoacetate and its derivatives to continuous flow processes presents a significant opportunity for improving efficiency, safety, and scalability. mdpi.comrsc.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purities compared to traditional batch methods. nih.govthieme-connect.de
An automated flow synthesis platform could be developed for high-throughput screening of reaction conditions or for the rapid synthesis of a library of derivatives based on the transformations described in section 9.2. vapourtec.comdntb.gov.ua For example, a solution of Ethyl (3-bromophenyl)aminoacetate could be passed through a heated column packed with a heterogeneous palladium catalyst while being mixed with a stream of a boronic acid to perform a Suzuki coupling continuously. acs.org This approach minimizes the handling of hazardous reagents and allows for on-demand production. durham.ac.ukmit.edu
| Process | Flow Chemistry Approach | Key Benefits |
| Synthesis of Core Molecule | A multi-step telescoped synthesis where crude intermediates are passed directly to the next reactor without isolation. | Reduced manual handling, shorter production times, lower solvent waste. researchgate.net |
| Derivative Library Synthesis | An automated platform that sequentially mixes the substrate with different reagents (e.g., boronic acids, alkynes) in a microreactor. vapourtec.com | Rapid generation of diverse compound libraries, efficient reaction optimization. |
| Unsafe Reactions | Performing reactions with hazardous intermediates or high exotherms in small-volume reactors. | Enhanced safety by minimizing the volume of hazardous material at any given time, superior heat dissipation. thieme-connect.de |
Advanced Computational Modeling for De Novo Design
Computational chemistry offers powerful tools to predict the properties and reactivity of Ethyl (3-bromophenyl)aminoacetate and to guide the de novo design of new functional molecules. nih.govmaranasgroup.com
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict activation barriers, and understand the electronic structure of the molecule and its derivatives. researchgate.netrsc.org This can help in optimizing reaction conditions for known transformations and in predicting novel reactivity patterns. researchgate.netscielo.br For example, DFT could be used to study the transition states of potential cyclization reactions, thereby identifying the most promising pathways to new heterocyclic systems. uwa.edu.au
Furthermore, computational tools can be used to design novel molecules with specific desired properties. For instance, by modeling the interaction of derivatives with biological targets like enzymes or receptors, it is possible to design new potential drug candidates. mdpi.com This structure-based design approach can significantly accelerate the drug discovery process.
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Studies. | Prediction of reaction pathways, transition state energies, and kinetic parameters to guide experimental work. researchgate.netrsc.org |
| Molecular Docking | Virtual Screening for Drug Discovery. | Identification of potential biological targets and prediction of binding affinities for designed derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Optimization of Properties. | Development of models that correlate molecular structure with activity, guiding the design of more potent compounds. |
| De Novo Design | Creation of Novel Scaffolds. | Algorithmic design of new molecules with optimized binding or material properties based on the core structure. nih.govresearchgate.net |
Interdisciplinary Research with Materials Science
The intersection of organic chemistry and materials science provides fertile ground for discovering new applications for Ethyl (3-bromophenyl)aminoacetate. mit.edulabmanager.com The presence of the bromophenyl group makes it an attractive building block for functional organic materials.
One area of opportunity is in the field of organic electronics. The aryl bromide functionality can be used as a reactive site for polymerization, leading to the formation of conjugated polymers. These materials could be investigated for their semiconducting, photoluminescent, or electroluminescent properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The N-aryl oxalamide core could influence the polymer's conformational and electronic properties. uwa.edu.au
Another avenue involves using the molecule as a ligand to create coordination polymers or metal-organic frameworks (MOFs). The amide and ester groups can act as coordination sites for metal ions, and the bromo-substituent provides a site for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, catalysis, or sensing. nih.gov
| Field | Potential Application | Role of the Compound |
| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). | Monomer for the synthesis of conjugated polymers via cross-coupling polymerization. |
| Polymer Chemistry | High-performance polymers, functional resins. | Additive or monomer to impart specific properties such as flame retardancy (due to bromine) or modified thermal stability. |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Organic linker or ligand for the construction of novel porous materials. nih.gov |
| Supramolecular Chemistry | Gels, liquid crystals. | Building block for self-assembling systems through hydrogen bonding and π-π stacking interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
